molecular formula C3H8ClF3N2 B11927945 [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride CAS No. 2764851-03-6

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride

Cat. No.: B11927945
CAS No.: 2764851-03-6
M. Wt: 164.56 g/mol
InChI Key: QUWNVFZXSXQMFS-DKWTVANSSA-N
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Description

[(1S)-2,2,2-Trifluoro-1-methyl-ethyl]hydrazine hydrochloride is a chiral hydrazine derivative characterized by a trifluoromethyl group and a methyl substituent on an ethyl backbone, forming a hydrochloride salt. Its stereochemistry (1S configuration) distinguishes it from racemic or other stereoisomeric forms. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing pyrazole derivatives for therapeutic applications (e.g., antiviral or anticancer agents) .

Properties

CAS No.

2764851-03-6

Molecular Formula

C3H8ClF3N2

Molecular Weight

164.56 g/mol

IUPAC Name

[(2S)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m0./s1

InChI Key

QUWNVFZXSXQMFS-DKWTVANSSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NN.Cl

Canonical SMILES

CC(C(F)(F)F)NN.Cl

Origin of Product

United States

Preparation Methods

Trifluoroacetyl Hydrazide Alkylation

The synthesis begins with the protection of hydrazine derivatives using trifluoroacetic anhydride (TFAA). This step ensures selective alkylation at the N’-position while avoiding undesired side reactions. For instance, amino acid-derived hydrazides are acylated with TFAA in tetrahydrofuran (THF) under basic conditions (e.g., diisopropylethylamine, DIEA), yielding trifluoroacetyl-protected intermediates.

Key Reaction Steps :

  • Protection :

    Hydrazine+(CF3CO)2ODIEA, THFCF3C(O)NHNH2\text{Hydrazine} + (\text{CF}_3\text{CO})_2\text{O} \xrightarrow{\text{DIEA, THF}} \text{CF}_3\text{C(O)NHNH}_2
  • Alkylation : The trifluoroacetyl hydrazide undergoes Mitsunobu alkylation with chiral alcohols to install the (1S)-2,2,2-trifluoro-1-methyl-ethyl group. For example, (S)-2-trifluoromethyl-1-propanol reacts with the protected hydrazide in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3), achieving stereochemical inversion.

  • Deprotection : Hydrazine hydrate cleaves the trifluoroacetyl group, yielding the free hydrazine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

StepReagents/ConditionsYield
ProtectionTFAA, DIEA, THF, 0°C to RT85–90%
AlkylationDIAD, PPh3_3, (S)-2-trifluoromethyl-1-propanol, THF43–69%
DeprotectionNH2_2NH2_2·H2_2O, MeOH, RT78%
Salt FormationHCl (g), Et2_2O95%

Stereochemical Control via Mitsunobu Reaction

The Mitsunobu reaction is pivotal for establishing the (1S) configuration. Starting with an (R)-configured alcohol, the reaction inverts stereochemistry to produce the (S)-alkylated hydrazide. For example, (R)-2-trifluoromethyl-1-propanol reacts with trifluoroacetyl hydrazide under Mitsunobu conditions, yielding the (S)-product with >98% enantiomeric excess (ee).

Mechanistic Insight :

(R)-Alcohol+CF3C(O)NHNH2DIAD, PPh3(S)-Alkylated Hydrazide\text{(R)-Alcohol} + \text{CF}3\text{C(O)NHNH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{(S)-Alkylated Hydrazide}

The reaction proceeds via a cyclic oxyphosphonium intermediate, ensuring stereochemical inversion.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:

  • Catalyst Recycling : PPh3_3 is recovered via filtration and reused, reducing waste.

  • Continuous Flow Systems : Alkylation and deprotection steps are conducted in flow reactors to enhance throughput.

Scaled Reaction Parameters :

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Reaction Time (Alkylation)12 h6 h
Solvent Volume (THF)100 mL500 L

Characterization and Quality Control

Structural Elucidation

Critical analytical techniques ensure product integrity:

  • Nuclear Magnetic Resonance (NMR) :

    • 1^1H NMR (400 MHz, D2_2O): δ 3.45 (q, J = 7.2 Hz, 1H, CH), 1.50 (d, J = 7.2 Hz, 3H, CH3_3), 2.90 (s, 2H, NH2_2).

    • 19^{19}F NMR: δ -72.5 ppm (CF3_3).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C3_3H8_8ClF3_3N2_2: 164.0432; Found: 164.0429.

Purity Assessment

  • HPLC : Reverse-phase C18 column (90:10 H2_2O/MeCN), retention time = 8.2 min, purity >99%.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 230°C, confirming thermal stability.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities (e.g., dialkylated hydrazines) arise during alkylation. These are minimized by:

  • Stoichiometric Control : Limiting alcohol reagent to 1.2 equivalents.

  • Purification : Recrystallization from ethanol/water (3:1) removes >95% of byproducts.

Hydrolysis Sensitivity

The hydrochloride salt is hygroscopic. Storage under nitrogen at -20°C prevents degradation.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Mitsunobu AlkylationHigh stereoselectivity (>98% ee)Costly reagents (DIAD, PPh3_3)
Direct AlkylationLower costPoor stereocontrol (racemization)

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic hydrazines offers a sustainable alternative, achieving 92% ee with Pseudomonas fluorescens lipase.

Photocatalytic Alkylation

Visible-light-mediated alkylation using Ru(bpy)32+_3^{2+} as a catalyst shows promise for mild, metal-free conditions .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Reference
Potassium permanganateAqueous acidic mediumTrifluoromethyl-substituted diazene
Hydrogen peroxideEthanol, 25–40°C1,2-Di(trifluoromethyl)hydrazine oxide
OzoneDichloromethane, −78°CFragmented carbonyl derivatives

Key findings:

  • Oxidation primarily targets the N–N bond, forming diazenes or oxides depending on the agent.

  • The trifluoromethyl group stabilizes intermediates, reducing over-oxidation risks .

Reduction Reactions

Reductive cleavage of the hydrazine group yields amines or ammonia derivatives:

Reducing Agent Conditions Product Reference
Sodium borohydrideMethanol, 0°C(1S)-2,2,2-trifluoro-1-methylethylamine
Lithium aluminum hydrideTetrahydrofuran, refluxTrifluoromethylpropane-1,2-diamine
H₂/Pd-CEthyl acetate, 50 psiDeprotected hydrazine derivatives

Mechanistic insight:

  • Hydride transfer to the hydrazine nitrogen generates unstable intermediates that decompose to amines.

  • Catalytic hydrogenation cleaves the N–N bond selectively under mild conditions .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) and radical pathways:

Reagent Conditions Product Reference
Methyl iodideDMF, 60°CMethyl-substituted hydrazine derivative
BromineCCl₄, UV lightBromotrifluoromethyl hydrazine
Grignard reagentsTHF, −20°CAlkylated hydrazine adducts

Notable observations:

  • Radical bromination proceeds via a chain mechanism initiated by UV light .

  • Steric hindrance from the trifluoromethyl group limits SN2 reactivity at the chiral center.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. A notable example is its use in pyrazole formation:

Reaction Scheme

  • Substrate : N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide

  • Conditions : Ethanol, 80°C, 12 h

  • Product : N-[[4-[5-amino-4-cyano-1-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]pyrazol-3-yl]phenyl]methyl]-5-fluoro-2-methoxy-benzamide

Mechanism :

  • Hydrazine attacks the α,β-unsaturated dicyano compound, forming a hydrazone intermediate.

  • Intramolecular cyclization yields the pyrazole core .

Acid/Base Reactions

Protonation and deprotonation equilibria influence reactivity:

Condition Effect Application Reference
HCl (aq)Stabilizes hydrazinium ionEnhances solubility in polar media
NaOH (aq)Deprotonation to free hydrazineFacilitates nucleophilic reactions

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 180°C

  • Major Products : NH₃, CF₃CH(CH₃)Cl, and trace HF

  • Stability is attributed to hydrogen bonding between hydrazine and chloride ions .

Scientific Research Applications

Organic Synthesis

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group provides unique electronic properties that can influence the reactivity of the resulting compounds .

Medicinal Chemistry

This compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. For instance, it has been utilized in the development of novel therapeutic agents that require specific hydrazine derivatives for their activity .

Case Study:
A notable application is its use in synthesizing (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. This compound highlights the role of this compound as a key intermediate in developing targeted therapies .

Research has indicated potential biological activity associated with this compound. Its ability to penetrate biological membranes due to the trifluoromethyl group enhances its interaction with various biomolecules, making it a candidate for further investigation into its pharmacological properties .

Agrochemicals

In industry, this compound is utilized in producing agrochemicals. Its chemical properties allow it to function effectively as a precursor for herbicides and pesticides that require specific hydrazine derivatives for enhanced efficacy .

Mechanism of Action

The mechanism of action of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target sites. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Aliphatic Trifluoromethyl Hydrazine Hydrochlorides

  • (1,1,1-Trifluoropropan-2-yl)hydrazine Hydrochloride (CAS 1453472-98-4): Structure: Features a trifluoromethyl group on a propane chain (C3H8ClF3N2) compared to the ethyl backbone of the target compound. Molecular Weight: 164.56 g/mol, lighter than the target due to shorter chain length. Synthesis: Prepared via nucleophilic substitution or condensation reactions similar to methods in (refluxing with methanol) .

Aromatic Trifluoromethyl Hydrazine Hydrochlorides

  • (3-(Trifluoromethyl)phenyl)hydrazine Hydrochloride (CAS 3107-33-3) :
    • Structure : Aromatic hydrazine with a trifluoromethyl group on the phenyl ring.
    • Key Difference : The aromatic backbone contrasts with the aliphatic structure of the target compound, leading to distinct electronic properties (e.g., resonance effects) and solubility profiles.
    • Applications : Used in heterocyclic synthesis (e.g., pyrazolines and indoles) but may exhibit different pharmacokinetics due to aromaticity .

Physicochemical Properties

Property [(1S)-2,2,2-Trifluoro-1-methyl-ethyl]hydrazine HCl (1,1,1-Trifluoropropan-2-yl)hydrazine HCl (3-(Trifluoromethyl)phenyl)hydrazine HCl
Molecular Formula C4H9ClF3N2 C3H8ClF3N2 C7H7ClF3N2
Molecular Weight (g/mol) ~192.58 (estimated) 164.56 225.59
Solubility High in polar solvents (methanol, water) Moderate Lower due to aromaticity
Stability Enhanced by trifluoromethyl group Moderate Sensitive to light/heat

Biological Activity

The compound [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine; hydrochloride (CAS No. 2764851-03-6) is a fluorinated hydrazine derivative that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride
  • Molecular Formula : C3H8ClF3N2
  • Molecular Weight : 164.56 g/mol
  • Purity : 97% .

Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structural representation is as follows:

SMILES NN C H C F F F C Cl\text{SMILES }\text{NN C H C F F F C Cl}

Research indicates that hydrazine derivatives can exhibit various biological activities, including:

  • Anticancer Activity : Hydrazine compounds have been studied for their potential as anticancer agents. For instance, some hydrazine derivatives have shown selective toxicity towards cancer cells by inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
  • Neuroprotective Effects : Certain studies suggest that hydrazine derivatives may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

Toxicity Profile

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation .

This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.

Anticancer Research

A notable study investigated the effects of various hydrazine derivatives on acute myeloid leukemia (AML) cells. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in AML cells while sparing normal cells . This selectivity highlights the potential for developing targeted therapies using hydrazine-based compounds.

Synthesis and Application in Drug Design

Fluorinated hydrazines are increasingly being incorporated into drug design due to their enhanced pharmacokinetic properties. A review on the synthesis of fluorinated β-amino acids noted that these compounds serve as crucial building blocks in creating peptidomimetics with improved biological activity . This underscores the importance of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine; hydrochloride as a versatile intermediate in medicinal chemistry.

Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in AML cells
NeuroprotectiveModulation of neurotransmitter systemsNot specified
ToxicityHarmful if swallowed; causes skin irritation

Synthesis Pathways

Synthesis MethodDescriptionReferences
Asymmetric SynthesisCatalytic methods for producing fluorinated compounds
Hydrazone FormationReaction with carbonyl compoundsNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation reactions between trifluoromethyl ketones and hydrazine hydrochloride derivatives. For example, phenylhydrazine hydrochloride derivatives are refluxed with carbonyl-containing precursors in ethanol for 6–8 hours, followed by precipitation and crystallization . Intermediate characterization involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, hydrazine hydrochloride salts exhibit characteristic NH stretching bands at ~3200 cm⁻¹ in IR spectra and distinct proton resonances in the δ 9–10 ppm range in ¹H NMR .

Q. How is [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride utilized in heterocyclic synthesis (e.g., pyrazoles or indoles)?

  • Methodology : This hydrazine derivative serves as a precursor in Fischer indole synthesis. For example, substituted phenylhydrazine hydrochlorides react with ketones under acidic conditions to form indole or pyrazole scaffolds. Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and solvent polarity . Post-synthesis purification involves column chromatography or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates C, H, N, and Cl content. X-ray crystallography is used for absolute stereochemical confirmation in chiral derivatives. For non-crystalline samples, ¹³C NMR and DEPT experiments resolve carbon environments, particularly distinguishing trifluoromethyl groups (~120 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride derivatives in multi-step syntheses?

  • Methodology : Yield optimization involves:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes side reactions in hydrazine coupling steps .
  • Catalysis : Using Lewis acids (e.g., ZnCl₂) accelerates cyclization in indole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
    • Data-driven approach : Design-of-experiment (DoE) models, such as response surface methodology, statistically identify optimal parameters .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points or solubility) for this compound?

  • Methodology : Discrepancies in melting points (e.g., 225°C vs. 230°C) may arise from polymorphic forms or residual solvents. Techniques to resolve contradictions:

  • Thermogravimetric analysis (TGA) : Detects solvent loss or decomposition events.
  • Differential scanning calorimetry (DSC) : Identifies polymorph transitions .
  • Standardized recrystallization : Use a single solvent system (e.g., ethanol/water) for consistency .

Q. What strategies mitigate instability of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride during storage or reactions?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w to scavenge free radicals .
  • In situ generation : Prepare the compound immediately before use to avoid degradation .

Q. How can researchers validate the biological activity of derivatives in enzyme inhibition assays while minimizing false positives?

  • Methodology :

  • Control experiments : Include hydrazine-free analogs to rule out nonspecific binding .
  • Dose-response curves : Use IC₅₀ values to differentiate true inhibitors from aggregators.
  • Ligand efficiency metrics : Calculate binding energy per heavy atom to prioritize high-quality hits .

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